molecular formula C17H26N2O2 B12223838 2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B12223838
M. Wt: 290.4 g/mol
InChI Key: QVBBRYBSNSXGJV-UHFFFAOYSA-N
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Description

2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the oxolan-2-yl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Oxolan-2-yl Group: This step may involve nucleophilic substitution reactions where the oxolan-2-yl group is introduced to the piperidine ring.

    Methoxylation of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyridine: shares structural similarities with other piperidine and pyridine derivatives.

    Piperidine Derivatives: Compounds like piperidine itself or substituted piperidines.

    Pyridine Derivatives: Compounds such as 2-methylpyridine or 6-methoxypyridine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-methyl-6-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C17H26N2O2/c1-14-5-2-8-17(18-14)21-13-15-6-3-9-19(11-15)12-16-7-4-10-20-16/h2,5,8,15-16H,3-4,6-7,9-13H2,1H3

InChI Key

QVBBRYBSNSXGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC3CCCO3

Origin of Product

United States

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